3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride 3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1351634-97-3
VCID: VC4227117
InChI: InChI=1S/C15H19F3N2O3S.ClH/c16-15(17,18)12-19-7-9-20(10-8-19)14(21)6-11-24(22,23)13-4-2-1-3-5-13;/h1-5H,6-12H2;1H
SMILES: C1CN(CCN1CC(F)(F)F)C(=O)CCS(=O)(=O)C2=CC=CC=C2.Cl
Molecular Formula: C15H20ClF3N2O3S
Molecular Weight: 400.84

3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride

CAS No.: 1351634-97-3

Cat. No.: VC4227117

Molecular Formula: C15H20ClF3N2O3S

Molecular Weight: 400.84

* For research use only. Not for human or veterinary use.

3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride - 1351634-97-3

Specification

CAS No. 1351634-97-3
Molecular Formula C15H20ClF3N2O3S
Molecular Weight 400.84
IUPAC Name 3-(benzenesulfonyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one;hydrochloride
Standard InChI InChI=1S/C15H19F3N2O3S.ClH/c16-15(17,18)12-19-7-9-20(10-8-19)14(21)6-11-24(22,23)13-4-2-1-3-5-13;/h1-5H,6-12H2;1H
Standard InChI Key RCKGTPBXFLSFDE-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(F)(F)F)C(=O)CCS(=O)(=O)C2=CC=CC=C2.Cl

Introduction

3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride is a complex organic compound with a molecular weight of approximately 400.8 g/mol and a CAS number of 1351634-97-3 . This compound is of interest due to its potential applications in various chemical and pharmaceutical fields.

Synthesis and Chemical Reactions

The synthesis of 3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride typically involves multiple steps, including nucleophilic substitution reactions. The process requires careful control of reaction conditions such as temperature, time, and molar ratios to optimize yield and purity.

Synthesis Steps

  • Initial Formation: The synthesis begins with the formation of the piperazine derivative, which involves the reaction of appropriate starting materials to introduce the trifluoroethyl group.

  • Sulfonylation: The introduction of the phenylsulfonyl group is a critical step, often achieved through the reaction with a sulfonyl chloride or anhydride.

  • Final Modification: The hydrochloride salt is formed by treating the base with hydrochloric acid, enhancing its solubility and stability.

Applications and Potential Uses

While specific applications of 3-(Phenylsulfonyl)-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)propan-1-one hydrochloride are not widely documented, compounds with similar structures are often explored in pharmaceutical and chemical research for their potential biological activities or as intermediates in synthesis.

Potential Application AreasDescription
Pharmaceutical ResearchMay serve as an intermediate or exhibit biological activity
Chemical SynthesisUseful in the synthesis of more complex molecules

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